molecular formula C20H26N4O4 B1258696 2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

Cat. No. B1258696
M. Wt: 386.4 g/mol
InChI Key: YOXJIWHWNSXDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a member of hydroxyindoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for triazinoindoles, a category to which our compound of interest belongs. For instance, Youssef (2002) detailed the reaction of 3-Hydrazino[1,2,4]triazino[5,6-b]indole with various compounds to produce new triazinoindoles, demonstrating the diversity in synthesis methods for these compounds (Youssef, 2002).

  • Chemical Properties and Reactions : The study of lactim-lactam tautomerism in as-triazinoindoles was conducted by Robba, Maume, and Lancelot (1977), highlighting the chemical properties of similar compounds (Robba, Maume, & Lancelot, 1977).

Biological Activities and Applications

  • Anticancer Activity : Kovalenko et al. (2012) synthesized and evaluated the anticancer activity of substituted triazinoquinazolines, closely related to our compound, showing significant activity against various cancer cell lines (Kovalenko et al., 2012).

  • Antimicrobial Properties : Debnath and Ganguly (2015) studied indolin-1-yl acetamide derivatives for their antimicrobial activities, providing insights into the potential antimicrobial applications of related compounds (Debnath & Ganguly, 2015).

  • Anti-Inflammatory and Analgesic Potential : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized and evaluated novel benzodifuranyl derivatives, including triazino compounds, for their anti-inflammatory and analgesic properties, indicating possible applications in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antidepressant Evaluation : Shelke and Bhosale (2010) conducted a study on triazinoindoles for potential antidepressant activity, which might suggest similar applications for the compound (Shelke & Bhosale, 2010).

properties

Product Name

2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C20H26N4O4/c1-13(2)28-9-5-8-21-19(25)12-23-20(26)18-11-15-10-16(27-4)6-7-17(15)24(18)14(3)22-23/h6-7,10-11,13H,5,8-9,12H2,1-4H3,(H,21,25)

InChI Key

YOXJIWHWNSXDPS-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC3=C(N12)C=CC(=C3)OC)CC(=O)NCCCOC(C)C

Canonical SMILES

CC1=NN(C(=O)C2=CC3=C(N12)C=CC(=C3)OC)CC(=O)NCCCOC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
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2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
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2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Reactant of Route 4
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2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

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